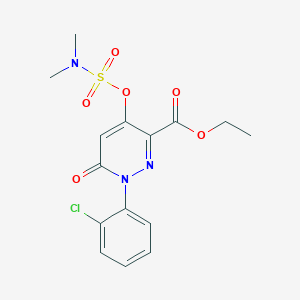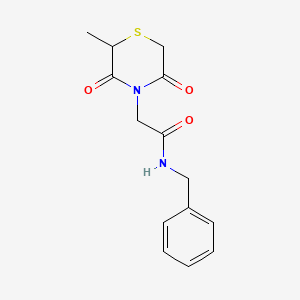
Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate, also known as CPOD, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate has shown promise as a potential therapeutic agent for the treatment of various diseases. Studies have shown that Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties. Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate has been shown to inhibit the activity of certain enzymes, which could have implications for the treatment of enzyme-related diseases.
Mechanism Of Action
The mechanism of action of Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis. Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate has also been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), a signaling pathway involved in angiogenesis. The inhibition of these enzymes and pathways is thought to contribute to the anti-inflammatory, anti-tumor, and anti-angiogenic properties of Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate.
Biochemical and Physiological Effects
Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate can inhibit the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate has also been shown to induce apoptosis in cancer cells, which could contribute to its anti-tumor properties. Additionally, Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate has been shown to inhibit angiogenesis, which is important for the growth and metastasis of tumors.
Advantages And Limitations For Lab Experiments
One advantage of Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate is its high purity and yield, which makes it suitable for further research. Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate is also relatively easy to synthesize, which could make it a cost-effective option for drug development. However, one limitation of Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate is its limited solubility in water, which could make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and efficacy of Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate in humans.
Future Directions
There are several future directions for research on Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate. One area of interest is the development of Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate-based drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate and its potential interactions with other drugs. Finally, more research is needed to assess the safety and efficacy of Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate in humans, which could pave the way for clinical trials and eventual FDA approval.
Synthesis Methods
The synthesis of Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate involves the reaction of 2-chlorobenzoyl chloride with ethyl 2-aminonicotinate in the presence of triethylamine. The resulting intermediate is then reacted with dimethylsulfamoyl chloride and sodium bicarbonate to yield the final product, Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate. The synthesis of Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate has been optimized to produce high yields and purity, making it a suitable candidate for further research.
properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O6S/c1-4-24-15(21)14-12(25-26(22,23)18(2)3)9-13(20)19(17-14)11-8-6-5-7-10(11)16/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKZIRCUIOUPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)N(C)C)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chlorophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2793733.png)
![Ethyl 4-((4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2793735.png)
![1-(3-fluorophenyl)-5-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2793736.png)
![N-(5-fluoro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793738.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2793740.png)
![[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol](/img/structure/B2793742.png)

![8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride](/img/structure/B2793745.png)
![1,7-dimethyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793746.png)



![2-(4-methoxyphenoxy)-N-(2-methylbenzo[d]thiazol-5-yl)ethanesulfonamide](/img/structure/B2793755.png)